1-Methyl-2-pyridone

Übersicht

Beschreibung

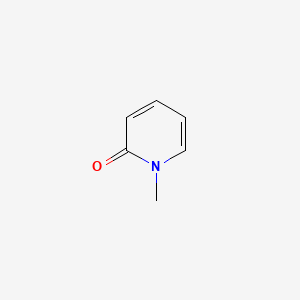

1-Methyl-2-pyridone is an organic compound . It is a clear liquid that can appear yellowish to brown-red after melting . It is also known as N-Methyl-2-pyridone .

Synthesis Analysis

1-Methyl-2-pyridone can be synthesized through a reaction involving methyl acetone amine and acetic anhydride in the presence of anhydrous alkali . Recent advances in synthetic approaches to 2-pyridones have been discussed in various studies .

Molecular Structure Analysis

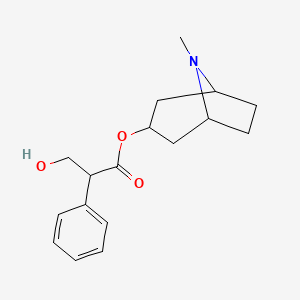

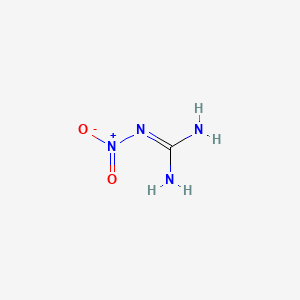

The molecular formula of 1-Methyl-2-pyridone is C6H7NO . The molecular weight is 109.13 . The InChI key is DVVGIUUJYPYENY-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

1-Methyl-2-pyridone has a boiling point of 250°C at 740 mmHg and a melting point of 30-32°C . It has a density of 1.112 g/mL at 25°C . It is soluble in water (1000 mg/ml at 20°C) .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

1-Methyl-2-pyridone exhibits antiviral properties, making it a promising candidate for combating viral infections. Recent findings have identified 2-pyridone derivatives as inhibitors of the SARS-CoV-2 main protease, which is crucial in the treatment of COVID-19 .

Transition Metal Catalysis

The 2-pyridone structure serves as a suitable ligand in transition metal catalysis. Researchers have explored its coordination chemistry, particularly in 3d transition metal complexes. These complexes find applications in various fields, including biological and technological contexts .

Multicomponent Synthesis

Multicomponent reactions (MCRs) are powerful tools for synthesizing drug-like polyfunctional compounds. Researchers have developed novel MCRs for the synthesis of 2-pyridone derivatives. For instance, Mehrparvar et al. reported a three-component reaction involving 3-formylchromones, Meldrum’s acid, and primary amines to yield 2-pyridone-3-carboxylic acid derivatives .

Synthetic Approaches

Various synthetic methods have been explored for 2-pyridone synthesis. These include cyclization, cycloaddition, metal-catalyzed annulation, and ring rearrangement reactions. Researchers continue to develop novel approaches to access 2-pyridones .

Materials Science

Due to its versatile applications, 2-pyridone compounds are relevant in materials science. They find use in dyes, fluorescent materials, and other functional materials .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-Methyl-2-pyridone are not mentioned in the retrieved data, it is used as a reactant in the trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis .

Relevant Papers

Several papers have been published on the synthesis and properties of 2-pyridones, including 1-Methyl-2-pyridone . These papers discuss recent advances in synthetic approaches, spectroscopic studies, and more .

Wirkmechanismus

Target of Action

1-Methyl-2-pyridone is a derivative of pyridone, which has been recognized as a crucial scaffold in medicinal chemistry due to its ability to serve as hydrogen bond donors and acceptors It’s known that pyridone derivatives exhibit a broad spectrum of biological activities, including anxiolytic, antimicrobial, antituberculosis, antiviral, anticancer, and anti-inflammatory effects .

Mode of Action

It’s known that pyridone derivatives, such as pirfenidone, might reduce the expression of profibrotic factors such as transforming growth factor-β (tgf-β), and proinflammatory cytokines, like tumor necrosis factor-α (tnf-α), interleukin (il)-4, and il-13, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .

Biochemical Pathways

1-Methyl-2-pyridone is a catabolite of nicotinamide, its methylated form, and its ribosylated form . These catabolites of vitamin B3 are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .

Pharmacokinetics

It’s known that niacin, a related compound, is extensively metabolized following oral administration, and about 70% of the administered dose is recovered in urine in 96 hours as niacin, nua, mna, nno, nam, and 2py . The plasma levels of the parent niacin were higher than its metabolites though only about 3% of the unchanged drug is recovered in urine .

Result of Action

It’s known that the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4pyr), causes hepg3 cells to die by autophagy .

Action Environment

It’s known that the substance can be absorbed into the body by inhalation, through the skin, and by ingestion . When people are exposed to it, rapid, irregular respiration, shortness of breath, decreased pain reflex, and slight bloody nasal secretion are possible .

Eigenschaften

IUPAC Name |

1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVGIUUJYPYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061008 | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Methyl-2-pyridone | |

CAS RN |

694-85-9, 94071-56-4 | |

| Record name | 1-Methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-methyl-2-pyridone?

A1: The molecular formula of 1-methyl-2-pyridone is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: What are the key spectroscopic characteristics of 1-methyl-2-pyridone?

A2: 1-Methyl-2-pyridone exhibits characteristic absorption bands in the UV, IR, and NMR spectra. UV absorption and fluorescence bands shift towards shorter wavelengths with increasing solvent polarity. [] Proton NMR studies reveal distinct chemical shifts and coupling constants for the molecule's protons. [] Infrared spectroscopy identifies characteristic OH stretching, in-plane and out-of-plane bending vibrations upon protonation of the carbonyl group. []

Q3: Have computational methods been used to study 1-methyl-2-pyridone?

A3: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of 1-methyl-2-pyridone. Ab initio calculations have been employed to determine the relative stabilities of isomeric [M + CH3]+ ions of 2-hydroxypyridine and 2-pyridone, providing insights into gas-phase methylation reactions. []

Q4: How do structural modifications of 1-methyl-2-pyridone affect its biological activity?

A4: Research on 3-heteroaryl-5,6-bis(aryl)-1-methyl-2-pyridones, which are structurally related to 1-methyl-2-pyridone, demonstrates the impact of structural modifications on their binding affinity for the benzodiazepine site of GABAA receptors. [] Introducing specific heteroaryl substituents at the 3-position and aryl groups at the 5- and 6-positions significantly influenced their affinity for α2/α3-subtypes of GABAA receptors. [] These findings highlight the potential for tailoring the biological activity of 1-methyl-2-pyridone derivatives through structural modifications.

Q5: How stable is 1-methyl-2-pyridone under various conditions?

A5: The degradation of pralidoxime chloride, which metabolizes to 1-methyl-2-pyridone, has been investigated. [] Pralidoxime chloride degrades more rapidly at higher pH values (between pH 1 and 3.2) and concentrations. [] This suggests that 1-methyl-2-pyridone's stability might be influenced by pH and concentration, although further research is needed to confirm this.

Q6: What is the relationship between niacin status and the urinary excretion of 1-methyl-2-pyridone-5-carboxamide?

A6: Studies on rats have shown a correlation between the urinary excretory ratio of nicotinamide catabolites, including 1-methyl-2-pyridone-5-carboxamide, and the conversion ratio of tryptophan to nicotinamide. [] This suggests that the urinary excretion of 1-methyl-2-pyridone-5-carboxamide could be a potential indicator of niacin status.

Q7: Has 1-methyl-2-pyridone shown efficacy in any in vitro or in vivo models?

A7: The provided research primarily focuses on the synthesis, metabolism, and spectroscopic properties of 1-methyl-2-pyridone. Its direct therapeutic efficacy in in vitro or in vivo models is not extensively discussed in these studies.

Q8: What analytical methods have been used to characterize and quantify 1-methyl-2-pyridone?

A8: Various analytical techniques have been employed to study 1-methyl-2-pyridone, including:* High-Performance Liquid Chromatography (HPLC): Used to identify and quantify 1-methyl-2-pyridone, particularly in metabolic studies. [, ]* Polarography and Voltammetry: Utilized to analyze the degradation products of pralidoxime chloride, which include 1-methyl-2-pyridone. []* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation patterns of 1-methyl-2-pyridone and related compounds. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure and conformation of 1-methyl-2-pyridone, as well as to study its interactions with other molecules. [, , ]* UV-Vis Spectroscopy: Used to investigate the electronic structure and photophysical properties of 1-methyl-2-pyridone, particularly its absorption and fluorescence characteristics. []* Infrared (IR) Spectroscopy: Employed to identify functional groups and study hydrogen bonding interactions involving 1-methyl-2-pyridone. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B7768940.png)